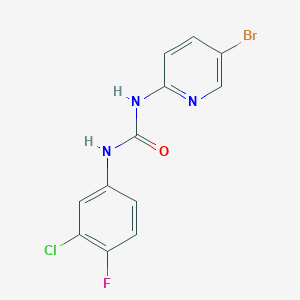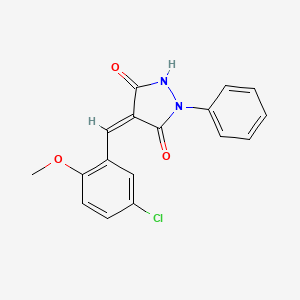
N-(2-pyridinylmethyl)cyclopentanecarboxamide
Vue d'ensemble
Description
N-(2-pyridinylmethyl)cyclopentanecarboxamide, also known as SR-141716A, is a synthetic compound that acts as a cannabinoid receptor antagonist. It was first synthesized by Sanofi-Aventis in the 1990s and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-(2-pyridinylmethyl)cyclopentanecarboxamide acts as a cannabinoid receptor antagonist, specifically targeting the CB1 receptor. Cannabinoids, such as THC, bind to the CB1 receptor and activate it, leading to a range of effects, including increased appetite, decreased pain, and altered mood. N-(2-pyridinylmethyl)cyclopentanecarboxamide blocks the effects of cannabinoids by binding to the CB1 receptor and preventing their activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-pyridinylmethyl)cyclopentanecarboxamide are primarily related to its role as a cannabinoid receptor antagonist. By blocking the effects of cannabinoids, N-(2-pyridinylmethyl)cyclopentanecarboxamide can reduce appetite, decrease pain, and alter mood. However, it is important to note that the effects of N-(2-pyridinylmethyl)cyclopentanecarboxamide are dependent on the specific application and dosage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-pyridinylmethyl)cyclopentanecarboxamide has several advantages and limitations for use in lab experiments. One advantage is its specificity for the CB1 receptor, which allows for targeted manipulation of the endocannabinoid system. However, its effects can be dose-dependent, and it may have off-target effects at higher doses. Additionally, N-(2-pyridinylmethyl)cyclopentanecarboxamide has a relatively short half-life, which can make it difficult to maintain consistent levels in experiments.
Orientations Futures
There are several potential future directions for research on N-(2-pyridinylmethyl)cyclopentanecarboxamide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Additionally, it may have applications in the treatment of addiction and chronic pain. Finally, further research is needed to fully understand the effects of N-(2-pyridinylmethyl)cyclopentanecarboxamide and its potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of N-(2-pyridinylmethyl)cyclopentanecarboxamide involves several steps, starting with the reaction of cyclopentanone with methylamine to form N-methylcyclopentanecarboxamide. This is followed by the reaction of N-methylcyclopentanecarboxamide with 2-bromopyridine to form N-(2-pyridinylmethyl)cyclopentanecarboxamide. The final product is then purified through column chromatography.
Applications De Recherche Scientifique
N-(2-pyridinylmethyl)cyclopentanecarboxamide has been widely studied for its potential therapeutic applications in several areas, including obesity, addiction, and pain management. It has been shown to block the effects of cannabinoids, which are known to stimulate appetite and promote weight gain. As such, N-(2-pyridinylmethyl)cyclopentanecarboxamide has been investigated as a potential treatment for obesity.
In addition, N-(2-pyridinylmethyl)cyclopentanecarboxamide has been studied for its potential use in addiction treatment. Cannabinoids have been shown to play a role in drug addiction, and N-(2-pyridinylmethyl)cyclopentanecarboxamide has been found to reduce drug-seeking behavior in animal models.
Finally, N-(2-pyridinylmethyl)cyclopentanecarboxamide has been investigated for its potential use in pain management. Cannabinoids have been shown to have analgesic properties, and N-(2-pyridinylmethyl)cyclopentanecarboxamide has been found to block these effects. As such, it has been studied as a potential treatment for chronic pain.
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(10-5-1-2-6-10)14-9-11-7-3-4-8-13-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMDWQVSXYFUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256124 | |
| Record name | N-(2-Pyridinylmethyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)cyclopentanecarboxamide | |
CAS RN |
111711-37-6 | |
| Record name | N-(2-Pyridinylmethyl)cyclopentanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111711-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Pyridinylmethyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)

![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)

![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)


![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)
